N-Methyl-4-nitrodiphenylamine

Overview

Description

“N-Methyl-4-nitrodiphenylamine” is a derivative of 4-Nitrodiphenylamine . It is used as a stabilizer for propellants and explosives . It undergoes heterogeneous catalytic transfer hydrogenation to form p-phenylenediamines .

Molecular Structure Analysis

The molecular formula of 4-Nitrodiphenylamine is C12H10N2O2 . Its average mass is 214.220 Da and its monoisotopic mass is 214.074234 Da .Chemical Reactions Analysis

4-Nitrodiphenylamine, a related compound, is known to undergo reactions with NO2, generating nitroso products . This reaction is part of the stabilization process of nitrate ester plasticized polyether propellant (NEPE) .Scientific Research Applications

Synthesis Techniques

N-Methyl-4-nitrodiphenylamine is a significant fine-chemical intermediate. Various synthesis methods, like the aniline method and nitrobenzene method, have been studied, each with its own advantages and disadvantages in terms of product yield, energy usage, and waste generation (Yuan Xian-long, 2003).

Chemical Reactions and Properties

Studies have focused on the reactivity of N-Methyl-4-nitrodiphenylamine in various chemical reactions. For instance, different N-substituted o-nitrodiphenylamines, including N-Methyl-4-nitrodiphenylamine, have been examined for their susceptibility to cyclization, leading to the production of phenazine, benzimidazole derivatives, and in some cases, azepinobenzimidazole derivatives (R. Bacon & S. D. Hamilton, 1974).

Industrial Applications

N-Methyl-4-nitrodiphenylamine has been employed in the synthesis of various compounds. For example, in the rubber industry, it serves as an additive and a powerful transnitrosation agent. It reacts with amines in the rubber mixture to form other N-nitrosamines, such as N-nitrosodibutylamine and N-nitrosodimethylamine (C. Rappe & T. Rydström, 1980). Additionally, it's been used in the synthesis of p-phenylenediamine analogues through catalytic transfer hydrogenation (A. Banerjee & D. Mukesh, 1988).

Environmental and Toxicological Studies

Research has also been conducted on the environmental and toxicological aspects of N-Methyl-4-nitrodiphenylamine. For example, its derivatives have been studied for their degradation under anaerobic conditions, which is crucial for understanding its environmental impact (O. Drzyzga, A. Schmidt, & K. Blotevogel, 1995). Additionally, the presence of N-nitrosodiphenylamine, a related compound, as a disinfection byproduct in drinking water has been investigated for its potential toxicological relevance (Yuan Y. Zhao et al., 2006).

Safety And Hazards

Future Directions

The future directions in the study and use of “N-Methyl-4-nitrodiphenylamine” and related compounds could involve further exploration of their roles as stabilizers in propellants and explosives. Additionally, more research could be conducted to improve the methods of detecting these compounds in various mixtures .

properties

IUPAC Name |

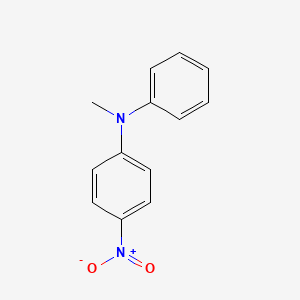

N-methyl-4-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFQVUSECGNYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-nitro-N-phenylaniline | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2998178.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2998179.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)

![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)

![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)